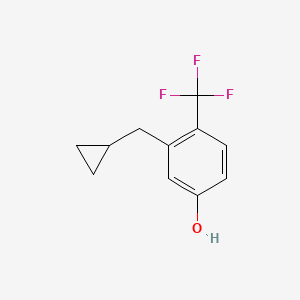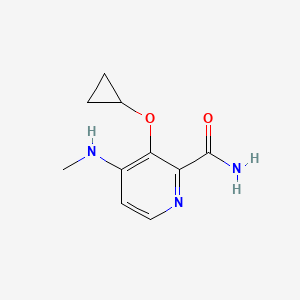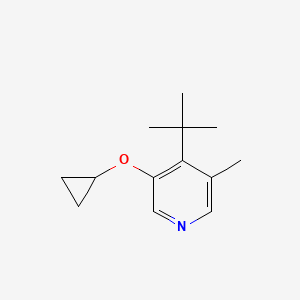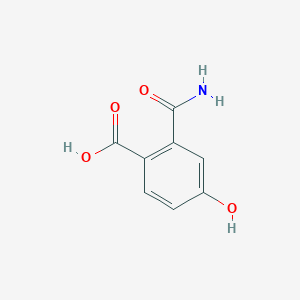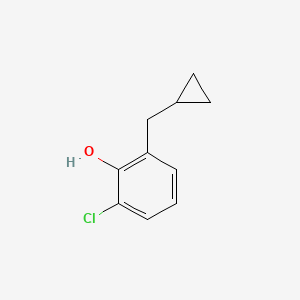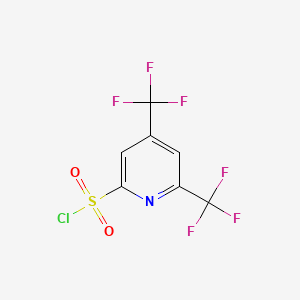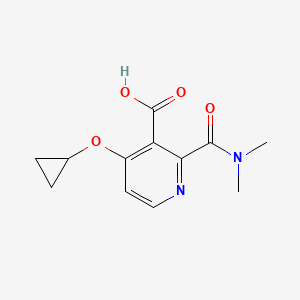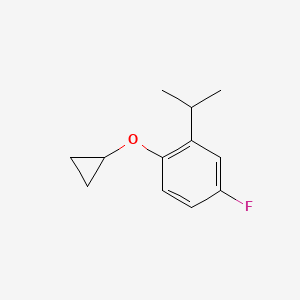
1-Cyclopropoxy-4-fluoro-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is commonly used in research and development within the chemical industry.
Preparation Methods
The synthesis of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(propan-2-yl)phenol and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene involves its interaction with specific molecular targets. The cyclopropoxy and fluorine groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene can be compared with similar compounds such as:
1-Cyclopropoxy-2-fluoro-4-(propan-2-yl)benzene: This compound has a similar structure but with different positions of the fluorine and cyclopropoxy groups.
1-Cyclopropoxy-4-fluoro-2-(propan-2-yloxy)benzene: This compound has an additional oxygen atom in the isopropyl group.
These similar compounds highlight the unique structural features and reactivity of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)11-7-9(13)3-6-12(11)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChI Key |
XGBLYLMUXDRNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


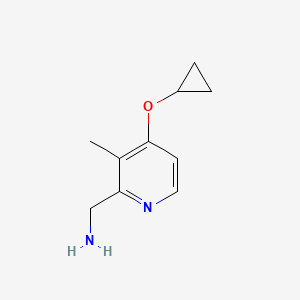
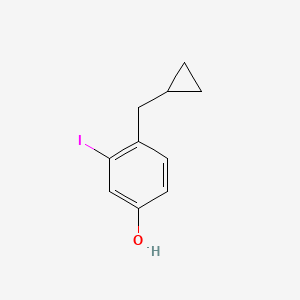
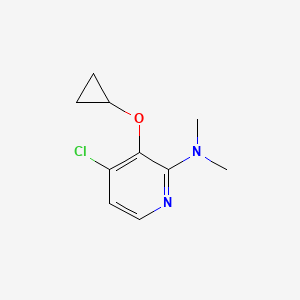
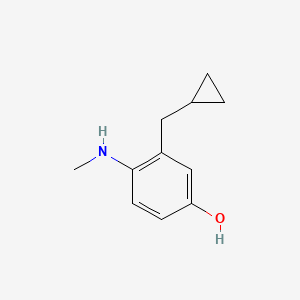
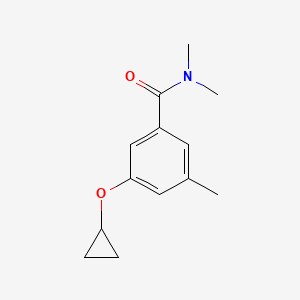
![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)
